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1,5-Dichloropentan-3-one is an organic compound with the molecular formula CHClO and a molecular weight of 155.02 g/mol. It is characterized by the presence of two chlorine atoms located at the 1 and 5 positions of a pentan-3-one backbone. This compound appears as a brown to black liquid and is primarily utilized as an intermediate in various organic syntheses .
1,5-Dichloropentan-3-one can be synthesized through several methods:
1,5-Dichloropentan-3-one serves multiple roles in various fields:
Several compounds share structural similarities with 1,5-dichloropentan-3-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pentan-3-one | CHO | Simple ketone without halogens |
| 1-Chloropentan-2-one | CHClO | Contains one chlorine atom |
| 2,4-Dichloropentan-3-one | CHClO | Two chlorine atoms at different positions |
| 2-Chloro-4-pentanone | CHClO | Chlorine atom at position 2 |
Uniqueness of 1,5-Dichloropentan-3-one:
1,5-Dichloropentan-3-one is distinct due to its specific positioning of chlorine atoms at both ends of the carbon chain. This configuration may influence its reactivity and biological interactions differently compared to other similar compounds. Its dual halogenation offers unique properties that can be exploited in synthetic chemistry and material science applications .
Single-crystal X-ray diffraction studies of one,five-dichloropentan-three-one would provide definitive structural information regarding molecular geometry, intermolecular interactions, and crystal packing arrangements. Based on computational predictions and analogous chlorinated ketone structures, the compound is expected to crystallize in the monoclinic crystal system with space group P21/c . The hypothetical unit cell parameters would include lattice constants of eight point four five angstroms for the a-axis, nine point two three angstroms for the b-axis, and ten point six seven angstroms for the c-axis .
The predicted unit cell angles would be ninety degrees for alpha, ninety-five point two degrees for beta, and ninety degrees for gamma, confirming the monoclinic geometry . The calculated density of one point four two one grams per cubic centimeter with four molecules per unit cell (Z equals four) suggests efficient crystal packing through intermolecular interactions . X-ray crystallographic analysis would confirm the staggered conformation that minimizes steric hindrance between the chlorine substituents .
The crystal structure would reveal intermolecular hydrogen bonding patterns and halogen-halogen interactions that stabilize the three-dimensional arrangement. The terminal chlorine atoms would likely participate in weak intermolecular contacts, contributing to the overall crystal stability. The ketone oxygen would serve as a hydrogen bond acceptor, potentially forming interactions with neighboring molecules in the crystal lattice.
Density functional theory calculations using the B3LYP functional with six dash three one one plus G(d,p) basis set provide comprehensive insights into the electronic structure of one,five-dichloropentan-three-one [8] [9]. The electron density distribution reveals significant polarization effects due to the electron-withdrawing nature of the chlorine substituents [8] [10]. The ketone carbonyl group experiences enhanced electrophilicity as electron density is drawn away by the inductive effect of the terminal chlorine atoms [11] [9].
Natural Bond Orbital analysis demonstrates the redistribution of electron density throughout the molecular framework [11] [12]. The chlorine atoms exhibit partial negative charges, while the carbon atoms bearing chlorine substituents show partial positive charges due to electronegativity differences [13] [10]. The carbonyl carbon displays increased electrophilicity, making it more susceptible to nucleophilic attack compared to the unsubstituted pentan-three-one [9] [12].
Molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the oxygen atom of the ketone functional group, while the lowest unoccupied molecular orbital extends over the carbonyl carbon and adjacent carbon atoms [11] [9]. The electrostatic potential surface mapping indicates regions of electron deficiency around the carbonyl carbon and electron-rich areas around the chlorine atoms and ketone oxygen [13] [10].
The computational modeling predicts a dipole moment reflecting the asymmetric distribution of electron density within the molecule [11] [12]. Time-dependent density functional theory calculations would provide insights into electronic excitation energies and optical properties of the compound [11] [9]. The polarizability of the molecule increases due to the presence of halogen substituents, affecting its interaction with external electric fields [13] [10].
The terminal positioning of chlorine atoms in one,five-dichloropentan-three-one creates a unique steric environment that significantly influences molecular conformation and reactivity patterns [14] . The chlorine-chlorine distance of approximately seven to eight angstroms, separated by five carbon atoms, minimizes direct steric interactions between the halogen substituents [14]. This arrangement allows for greater conformational flexibility compared to dichloroketones with adjacent chlorine substitution patterns [16].
The preferred molecular conformation adopts a staggered arrangement that minimizes steric hindrance between the chlorine substituents and maximizes stabilizing interactions [16]. The rotational barriers around the carbon-carbon bonds are relatively low due to the reduced steric clash between substituents [14] . This conformational freedom increases molecular mobility and affects the compound's physical properties, including viscosity and crystallization behavior [16].
The steric effects of the one,five-dichloro substitution pattern enable more stable conformations compared to compounds with chlorine atoms positioned closer to the ketone functional group [16]. The terminal chlorine atoms do not significantly interfere with the planar geometry of the ketone carbonyl group, preserving its characteristic electronic properties [14]. This structural arrangement facilitates crystal packing through optimal intermolecular interactions without severe steric constraints [16].
The reduced steric hindrance allows for independent rotation around the carbon-carbon bonds, resulting in a dynamic molecular structure with multiple accessible conformations [14] . The symmetrical distribution of chlorine atoms about the ketone center contributes to the overall molecular stability and influences the compound's spectroscopic properties [16].
The structural comparison between one,five-dichloropentan-three-one and its isomeric dichloropentanones reveals significant differences in molecular geometry, electronic properties, and reactivity patterns [17]. Two,four-dichloropentan-three-one represents the primary isomeric comparison, featuring chlorine atoms at the second and fourth positions adjacent to the ketone functional group [17] [18]. This positioning creates asymmetrical alpha-position chlorination that dramatically alters the compound's electronic configuration [17].
The (2S,4S)-two,four-dichloropentan-three-one isomer exhibits stereochemical complexity due to the presence of two chiral centers [17] [18]. This stereoisomer demonstrates different physical properties and biological activities compared to the terminal chlorination pattern of one,five-dichloropentan-three-one [17] [18]. The adjacent positioning of chlorine atoms in the two,four-isomer creates significant steric hindrance and affects conformational preferences [17].
Irritant